molecular formula C11H14F3N B2981545 N-butyl-3-(trifluoromethyl)aniline CAS No. 127163-97-7

N-butyl-3-(trifluoromethyl)aniline

Cat. No.: B2981545
CAS No.: 127163-97-7
M. Wt: 217.235
InChI Key: OGGOBOMWRYVVPY-UHFFFAOYSA-N
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Description

N-butyl-3-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the para position relative to the amino (-NH₂) group and an n-butyl chain attached to the nitrogen atom. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound's stability and influencing its reactivity in synthetic pathways. The n-butyl substituent contributes to increased lipophilicity, which can improve membrane permeability in biological systems.

Properties

IUPAC Name

N-butyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-2-3-7-15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOBOMWRYVVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butyl-3-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, trifluoromethyl alcohols, and various substituted anilines .

Mechanism of Action

The mechanism of action of N-butyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of N-butyl-3-(trifluoromethyl)aniline with structurally related compounds, focusing on substituent effects, biological activity, and applications:

Compound Substituents Key Properties Applications Reference
This compound -NH(C₄H₉), -CF₃ (meta) High lipophilicity; potential for enhanced bioavailability Likely intermediate in drug synthesis or agrochemicals N/A
4-nitro-3-(trifluoromethyl)aniline -NO₂ (para), -CF₃ (meta) Nitric oxide (NO) photo-donor; non-toxic nitrobenzene photoproducts Anticancer hybrids (NO release under irradiation)
2,4-dichloro-3-(trifluoromethyl)aniline -Cl (para, meta), -CF₃ (meta) Electron-withdrawing substituents; high reactivity in coupling reactions Intermediate for Notum inhibitors
Trifluralin -N(C₃H₇)₂, -CF₃ (para), -NO₂ (meta) Herbicidal activity via plant tubulin inhibition Agrochemical (dinitroaniline herbicide)
4-(trifluoromethyl)aniline derivatives Variable (e.g., -Cl, -Br, -OCH₃) Cholinesterase inhibition (IC₅₀ ~1.97 µM for BChE) Neurodegenerative disease therapeutics
N-Phenyl-3-(trifluoromethyl)aniline -NH(C₆H₅), -CF₃ (meta) Aromatic amine impurity; rigid structure Pharmaceutical reference standard

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